

Spectroscopic Analysis of N-Methylbenzylamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *N-Methylbenzylamine hydrochloride*

Cat. No.: *B127789*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methylbenzylamine hydrochloride**, a compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of experimentally-derived spectra for the hydrochloride salt, this document presents a detailed analysis based on the data for the free base, N-Methylbenzylamine, and predicts the spectral changes upon protonation.

Chemical Structure and Properties

N-Methylbenzylamine hydrochloride is the salt formed from the reaction of the secondary amine N-Methylbenzylamine with hydrochloric acid.

- Chemical Name: **N-Methylbenzylamine hydrochloride**
- Molecular Formula: $C_8H_{12}ClN$
- Molecular Weight: 157.64 g/mol [\[1\]](#)
- CAS Number: 13426-94-3

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The NMR and IR data are primarily based on the free base, with

annotations on the expected shifts for the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the nitrogen atom in N-Methylbenzylamine to form the hydrochloride salt is expected to cause significant downfield shifts (to higher ppm values) for the protons and carbons near the ammonium center due to the deshielding effect of the positive charge.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm) (Free Base in CDCl_3)	Predicted Chemical Shift (δ , ppm) (Hydrochloride in D_2O or DMSO-d_6)	Multiplicity	Integration	Assignment
~7.20 - 7.40	~7.30 - 7.60	Multiplet	5H	Aromatic (C_6H_5)
~3.70	~4.0 - 4.2	Singlet	2H	Benzylic (CH_2)
~2.45	~2.6 - 2.8	Singlet	3H	Methyl (CH_3)
~1.5 (broad)	~9.0 - 10.0 (broad)	Singlet	1H	Amine (NH) / Ammonium (N^+H_2)

Note: Data for the free base is sourced from publicly available spectral databases. Predicted shifts for the hydrochloride are based on the expected electronic effects of protonation.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm) (Free Base in CDCl_3)	Predicted Chemical Shift (δ , ppm) (Hydrochloride in D_2O or DMSO-d_6)	Assignment
~140	~135	Quaternary Aromatic (C)
~128.5	~129	Aromatic (CH)
~128.2	~129	Aromatic (CH)
~127.0	~128	Aromatic (CH)
~56.3	~54	Benzylic (CH_2)
~36.2	~34	Methyl (CH_3)

Note: Data for the free base is sourced from publicly available spectral databases. Predicted shifts for the hydrochloride are based on the expected electronic effects of protonation.

Infrared (IR) Spectroscopy

In the IR spectrum, the most significant change upon formation of the hydrochloride salt is the appearance of a broad absorption band corresponding to the $\text{N}^+\text{-H}$ stretching vibrations of the ammonium group, typically in the range of $2400\text{-}3000\text{ cm}^{-1}$. The N-H bending vibration will also be shifted.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹) (Free Base, neat)	Predicted Wavenumber (cm ⁻¹) (Hydrochloride, KBr pellet)	Assignment
3300-3500 (weak, broad)	N/A	N-H Stretch
N/A	2400-3000 (strong, broad)	N ⁺ -H Stretch (Ammonium)
3000-3100	3000-3100	Aromatic C-H Stretch
2800-3000	2800-3000	Aliphatic C-H Stretch
~1600, ~1495, ~1450	~1600, ~1495, ~1450	Aromatic C=C Bending
N/A	~1580	N ⁺ -H Bending
~735, ~695	~735, ~695	C-H Out-of-plane Bending (monosubstituted benzene)

Note: Data for the free base is sourced from publicly available spectral databases. Predicted absorptions for the hydrochloride are based on the characteristic vibrations of ammonium salts.

Mass Spectrometry (MS)

Mass spectrometry of **N-Methylbenzylamine hydrochloride**, particularly with soft ionization techniques like Electrospray Ionization (ESI), will primarily show the mass of the protonated molecule (the cation). The base peak in the mass spectrum of N-Methylbenzylamine is often observed at m/z 91, corresponding to the stable tropylium cation formed by benzylic cleavage.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
122.1	Moderate	[M+H] ⁺ (protonated molecule)
121.1	Moderate	[M] ⁺ (molecular ion of the free base)
91.1	High	[C ₇ H ₇] ⁺ (tropylium cation)
44.1	Moderate	[C ₂ H ₆ N] ⁺

Note: Fragmentation patterns are based on typical electron ionization (EI) mass spectra of the free base.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **N-Methylbenzylamine hydrochloride**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **N-Methylbenzylamine hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent such as Deuterium Oxide (D_2O) or Dimethyl Sulfoxide- d_6 ($DMSO-d_6$). The choice of solvent is critical as acidic protons may exchange with D_2O . $DMSO-d_6$ is often preferred for observing N-H protons. Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a suitable reference for aqueous solutions.
- 1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled experiment.
 - Spectral Width: 0-160 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.

- Relaxation Delay: 2-5 seconds.

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **N-Methylbenzylamine hydrochloride** with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.
 - Transfer the mixture to a pellet press.
 - Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet. It is important to note that ion exchange can sometimes occur between hydrochloride salts and KBr, potentially altering the spectrum. Using Potassium Chloride (KCl) as the matrix can mitigate this issue.[\[2\]](#)[\[3\]](#)
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: 16-32 scans are typically co-added.
 - A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation:
 - Direct Infusion (ESI): Prepare a dilute solution of **N-Methylbenzylamine hydrochloride** (1-10 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile/water.
 - GC-MS (for the free base): Dissolve the sample in a volatile organic solvent. Note that the hydrochloride salt is not volatile and may require conversion to the free base prior to GC-

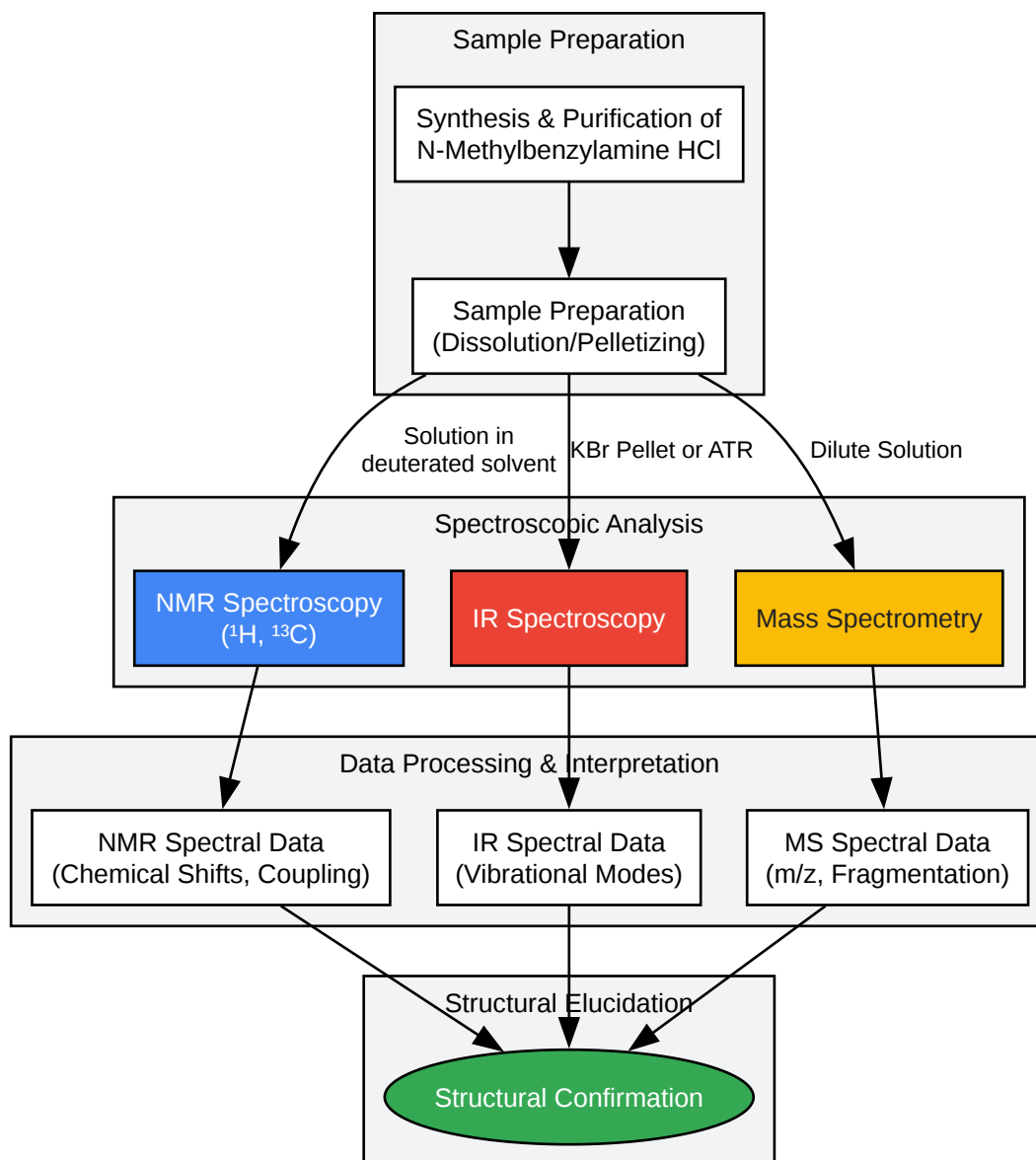
MS analysis.

- Data Acquisition (ESI-MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 100-150 °C.
 - The analysis will detect the protonated molecule $[M+H]^+$, where M is the free base.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **N-Methylbenzylamine hydrochloride**.

Spectroscopic Analysis Workflow for N-Methylbenzylamine Hydrochloride



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Caption: General workflow for the spectroscopic analysis of **N-Methylbenzylamine hydrochloride**.

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